Benzhydryl Acetate: A Technical Guide for Researchers
Benzhydryl Acetate: A Technical Guide for Researchers
CAS Number: 954-67-6
This technical guide provides an in-depth overview of Benzhydryl acetate (B1210297), a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in biological signaling pathways.
Chemical and Physical Properties
Benzhydryl acetate, also known as diphenylmethyl acetate, is an ester of benzhydrol and acetic acid. Its physicochemical properties are crucial for its application in organic synthesis and medicinal chemistry. A summary of these properties is presented below.
| Property | Value |
| CAS Number | 954-67-6 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Boiling Point | 316 °C at 760 mmHg |
| Density | 1.097 g/cm³ |
| Topological Polar Surface Area | 26.3 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChIKey | QBKMWJRMLACRJD-UHFFFAOYSA-N |
Synthesis of Benzhydryl Acetate
The synthesis of Benzhydryl acetate is typically achieved through the esterification of benzhydrol (diphenylmethanol) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A general experimental protocol is detailed below.
Experimental Protocol: Esterification of Benzhydrol with Acetic Anhydride
This protocol describes a common laboratory-scale synthesis of Benzhydryl acetate.
Materials:
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Benzhydrol (Diphenylmethanol)
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Acetic Anhydride
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Pyridine (B92270) or a solid acid catalyst (e.g., expansive graphite)
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Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
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5% Hydrochloric Acid (HCl) solution
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5% Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Ethyl acetate (for extraction)
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Hexane (B92381) (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol (1 equivalent) in a suitable solvent such as dichloromethane.
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Addition of Reagents: Add acetic anhydride (1.5-2 equivalents) to the solution. If a catalyst is used, add a catalytic amount of pyridine or the solid acid catalyst at this stage.
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Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it is removed by filtration. The filtrate is then washed successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure Benzhydryl acetate.
Quantitative Data:
The yield of this reaction is typically high, often exceeding 85-90%, depending on the specific conditions and catalyst used.
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity | >98% (after chromatography) |
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Benzhydryl acetate.
Applications in Research and Drug Development
The benzhydryl moiety is a key structural feature in a variety of biologically active compounds, including antihistamines, anticonvulsants, and antihypertensives. While specific applications of Benzhydryl acetate itself are less commonly documented than its parent alcohol (benzhydrol) or other derivatives, it serves as a valuable intermediate in the synthesis of more complex molecules.
Research has shown that derivatives of benzhydrol exhibit significant biological activities. For instance, certain benzhydrol derivatives have been found to possess anti-cancer properties by inhibiting the growth of multiple myeloma cells.[1] This activity is linked to the inactivation of the NF-κB signaling pathway.
The NF-κB Signaling Pathway and Inhibition by Benzhydrol Derivatives
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with cancer, inflammatory, and autoimmune diseases. The canonical NF-κB signaling pathway is a primary target for therapeutic intervention.
Benzhydrol derivatives have been shown to inactivate this pathway, thus representing a promising area for the development of novel anti-cancer and anti-inflammatory agents.[1] The general mechanism of NF-κB activation and a plausible point of inhibition by benzhydrol derivatives are depicted below.
